molecular formula C14H11NO B12643983 Dibenz(b,f)(1,4)oxazepine, 9-methyl- CAS No. 60287-99-2

Dibenz(b,f)(1,4)oxazepine, 9-methyl-

Cat. No.: B12643983
CAS No.: 60287-99-2
M. Wt: 209.24 g/mol
InChI Key: NDGYNSJMIZHLTN-UHFFFAOYSA-N
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Description

Dibenz(b,f)(1,4)oxazepine, 9-methyl- is a derivative of dibenzo[b,f][1,4]oxazepine, a tricyclic compound known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of dibenzo[b,f][1,4]oxazepine derivatives. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which significantly reduces the reaction time . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . Additionally, the Ugi four-component reaction followed by intramolecular O-arylation has been employed to synthesize these compounds .

Industrial Production Methods: Industrial production methods for dibenzo[b,f][1,4]oxazepine derivatives typically involve scalable and efficient synthetic routes. The use of microwave-assisted synthesis and copper catalysis are particularly attractive due to their high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: Dibenz(b,f)(1,4)oxazepine, 9-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions of dibenzo[b,f][1,4]oxazepine derivatives include sodium dichloroisocyanurate for oxidation reactions and various halogenated compounds for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the tricyclic structure.

Major Products Formed: The major products formed from these reactions include substituted dibenzo[b,f][1,4]oxazepine derivatives with enhanced pharmacological activities. For example, oxidation reactions can yield compounds with improved anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to dibenz(b,f)(1,4)oxazepine, 9-methyl- include other dibenzo[b,f][1,4]oxazepine derivatives, such as dibenz(b,e)(1,4)oxazepine and dibenz(c,f)(1,2)oxazepine . These compounds share a similar tricyclic structure but differ in their substitution patterns and pharmacological activities.

Uniqueness: Dibenz(b,f)(1,4)oxazepine, 9-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. For example, its methyl substitution enhances its interaction with certain biological targets, making it a more potent anti-inflammatory and analgesic agent compared to its analogs .

Properties

CAS No.

60287-99-2

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-methylbenzo[b][1,4]benzoxazepine

InChI

InChI=1S/C14H11NO/c1-10-5-4-8-13-14(10)15-9-11-6-2-3-7-12(11)16-13/h2-9H,1H3

InChI Key

NDGYNSJMIZHLTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC3=CC=CC=C3C=N2

Origin of Product

United States

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